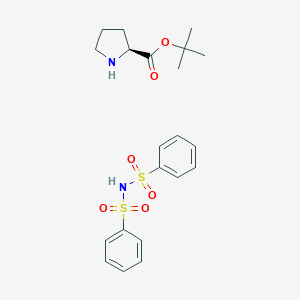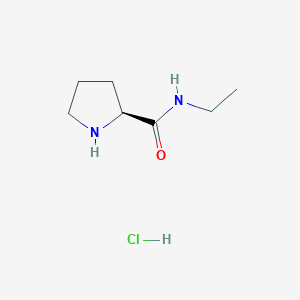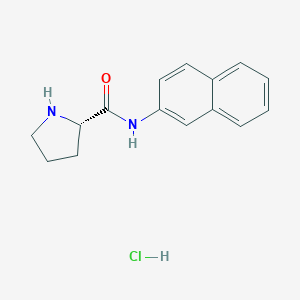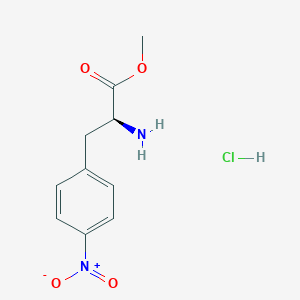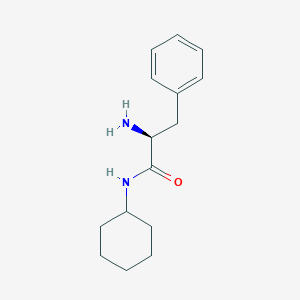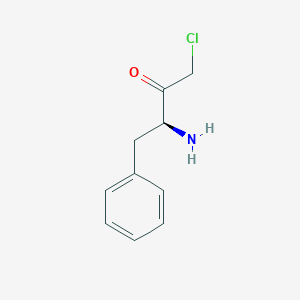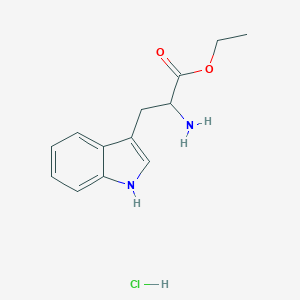
L-トリプトファンエチルエステル塩酸塩
概要
説明
L-Tryptophan ethyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan. It is commonly used in peptide synthesis and various biochemical applications. The compound has the molecular formula C13H16N2O2·HCl and a molecular weight of 268.74 g/mol .
科学的研究の応用
L-Tryptophan ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Serves as a substrate in enzymatic studies and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in bypassing defective amino acid transport in certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control
準備方法
Synthetic Routes and Reaction Conditions
L-Tryptophan ethyl ester hydrochloride can be synthesized through the esterification of L-tryptophan with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing L-tryptophan with ethanol and hydrochloric acid, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of L-Tryptophan ethyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
L-Tryptophan ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-tryptophan and ethanol.
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Hydrolysis: L-Tryptophan and ethanol.
Oxidation: Various oxidized indole derivatives.
Substitution: Acylated or alkylated derivatives of L-tryptophan.
作用機序
L-Tryptophan ethyl ester hydrochloride exerts its effects primarily through its conversion to L-tryptophan, which is a precursor to serotonin and melatonin. The compound can cross cell membranes more easily than L-tryptophan due to its ester group, making it useful in bypassing defective transport mechanisms. Once inside the cell, it is hydrolyzed to release L-tryptophan, which then participates in various biochemical pathways .
類似化合物との比較
Similar Compounds
- L-Tryptophan methyl ester hydrochloride
- L-Tryptophan benzyl ester
- L-Phenylalanine benzyl ester hydrochloride
- L-Methionine methyl ester hydrochloride
Uniqueness
L-Tryptophan ethyl ester hydrochloride is unique due to its specific ester group, which enhances its lipid solubility and membrane permeability. This makes it particularly useful in studies involving amino acid transport and metabolism. Compared to its methyl and benzyl ester counterparts, the ethyl ester provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
特性
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-28-7 | |
| Record name | L-Tryptophan, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-tryptophanate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-tryptophanate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using L-Tryptophan ethyl ester hydrochloride in the synthesis of S(+)- and R(-)-3-(2-aminopropyl)indole?
A: L-Tryptophan ethyl ester hydrochloride serves as a crucial starting material in the stereospecific synthesis of S(+)- and R(-)-3-(2-aminopropyl)indole, also known as α-methyltryptamine []. This compound exhibits chirality, meaning it exists in two non-superimposable mirror-image forms (enantiomers). Notably, only the R-isomer of α-methyltryptamine demonstrates psychotomimetic properties. The synthesis utilizes L-Tryptophan ethyl ester hydrochloride to ensure the production of the desired enantiomer with high optical purity. This is critical because the biological activity of chiral molecules often differs significantly between enantiomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




